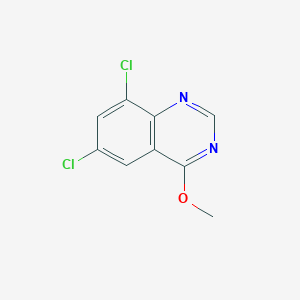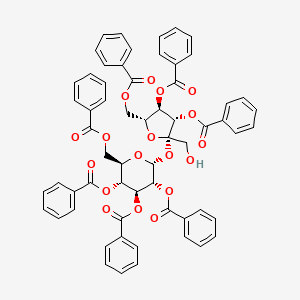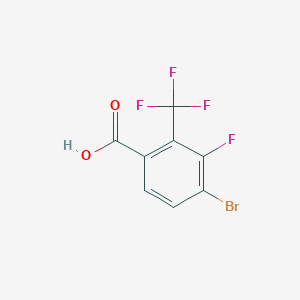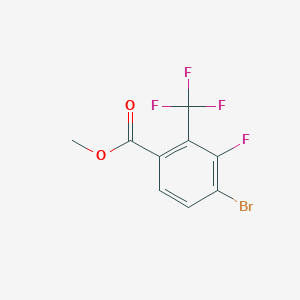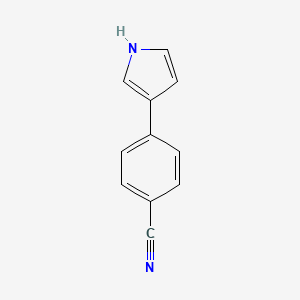
4-(1H-Pyrrol-3-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Pyrrol-3-yl)benzonitrile is an organic compound that features a pyrrole ring attached to a benzonitrile moiety. Pyrrole is a five-membered nitrogen-containing heterocycle, known for its biological activity and presence in various natural products. The benzonitrile group, on the other hand, is a benzene ring substituted with a nitrile group, which is known for its electron-withdrawing properties. This combination of pyrrole and benzonitrile in a single molecule makes this compound an interesting compound for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(1H-Pyrrol-3-yl)benzonitrile involves the Paal–Knorr reaction. This reaction typically involves the condensation of 3-aminobenzonitrile with 2,5-hexanedione. The reaction proceeds under mild conditions, often in the presence of a catalytic amount of acid or base, to form the pyrrole ring attached to the benzonitrile group .
Another method involves the condensation of 3-aminobenzonitrile with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride. This method is operationally simple and provides good to excellent yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
4-(1H-Pyrrol-3-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as halogens, sulfonyl chlorides, and acyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: 4-(1H-Pyrrol-3-yl)benzylamine.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学研究应用
4-(1H-Pyrrol-3-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 4-(1H-Pyrrol-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, through its pyrrole and benzonitrile moieties. The electron-withdrawing nitrile group can influence the compound’s reactivity and binding affinity to its targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
4-(1H-Pyrrol-2-yl)benzonitrile: Similar structure but with the pyrrole ring attached at the 2-position instead of the 3-position.
4-(1H-Pyrrol-1-yl)benzonitrile: Similar structure but with the pyrrole ring attached at the 1-position.
3-(1H-Pyrrol-3-yl)benzonitrile: Similar structure but with the benzonitrile group attached at the 3-position of the benzene ring.
Uniqueness
4-(1H-Pyrrol-3-yl)benzonitrile is unique due to the specific positioning of the pyrrole ring and the benzonitrile group, which can influence its chemical reactivity and biological activity. The combination of these two functional groups in a single molecule provides a versatile scaffold for various chemical and biological applications.
属性
IUPAC Name |
4-(1H-pyrrol-3-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVFTCBIKMWZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CNC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
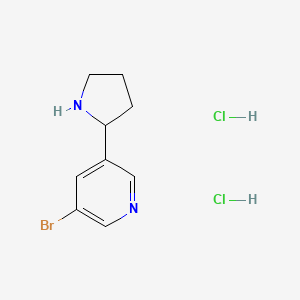
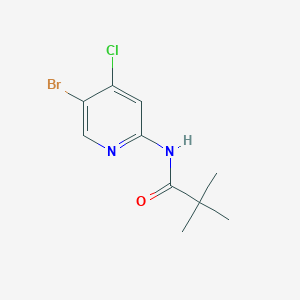
![5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine](/img/structure/B8240279.png)
![1-[(6-chloro-4-iodopyridin-3-yl)oxy]propan-2-one](/img/structure/B8240284.png)
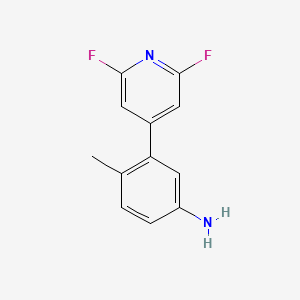
![2,2-difluoro-N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B8240292.png)
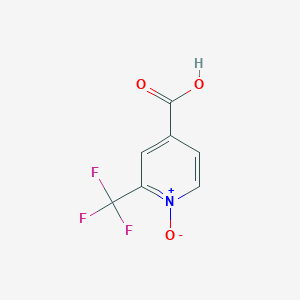
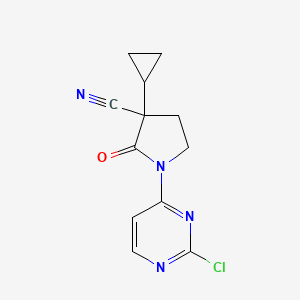
![methyl 6-chloro-4-{[(4-methoxyphenyl)methyl]amino}pyridazine-3-carboxylate](/img/structure/B8240335.png)
